(S)-WAY 100135 dihydrochloride
Overview
Description
“(S)-WAY 100135 dihydrochloride” is a selective and potent SR-1B antagonist . It is also known by its chemical name "N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl) -2-phenylpropanamide dihydrochloride" .
Molecular Structure Analysis
The molecular formula of “(S)-WAY 100135 dihydrochloride” is C24H35Cl2N3O2 . The molecular weight is 468.47 g/mol . The InChIKey, a unique identifier for chemical substances, is VJGZNBYDSDEOED-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(S)-WAY 100135 dihydrochloride” is a solid compound with a molecular weight of 468.47 g/mol . It has a high purity, usually ≥99% as determined by HPLC .
Scientific Research Applications
Anxiolytic Effects
- Anxiolytic-like Effects in Mice: (S)-WAY 100135 dihydrochloride has been demonstrated to produce anxiolytic-like effects in the murine elevated plus-maze test, indicating its potential utility in anxiety-related disorders. This was observed through its impact on open arm entries and time, without altering general activity levels (Rodgers & Cole, 1994).
Modulation of Psychotomimetic Effects
- Attenuation of MK-801 Effects: The compound has been found to attenuate the psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors, suggesting that 5-HT1A receptors might be involved in these psychotomimetic effects and that (S)-WAY 100135 dihydrochloride might have potential antipsychotic properties (Wdzony et al., 2000).
Effects on Behavioral and Cognitive Functions
- Influence on Spatial Learning: Research indicates that (S)-WAY 100135 dihydrochloride can prevent the impairment of spatial learning caused by scopolamine, suggesting its role in modulating cognitive functions related to spatial memory (Carli et al., 1995).
Modulation of Neurochemical Profiles
- Impact on 5-HT Release: The compound has been studied for its effects on serotonin (5-HT) release, showing that it does not significantly alter extracellular levels of 5-HT in the hippocampus, demonstrating a lack of 5-HT1A receptor agonist properties (Routledge et al., 1993).
properties
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZNBYDSDEOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564209 | |
Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-WAY 100135 dihydrochloride | |
CAS RN |
149055-79-8, 149007-54-5 | |
Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-WAY 100135 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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